molecular formula C6H10ClNO2 B1395469 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride CAS No. 38228-01-2

5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B1395469
CAS No.: 38228-01-2
M. Wt: 163.6 g/mol
InChI Key: FUUDIAWJUMPFSD-UHFFFAOYSA-N
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Description

5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H9NO2.ClH . It has a molecular weight of 163.6 . The compound is in the form of a powder .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as this compound, often involves the Paal-Knorr pyrrole synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO2.ClH/c1-4-2-3-5 (7-4)6 (8)9;/h2,5,7H,3H2,1H3, (H,8,9);1H/t5-;/m0./s1 .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, an electrocyclic ring closure is the key step of an efficient one-pot synthesis of pyrrole-2-carboxylates and -carboxamides from chalcones and glycine esters or amides . The resulting 3,4-dihydro-2H-pyrrole intermediates are oxidized to the corresponding pyrroles by stoichiometric oxidants or by catalytic copper(II) and air in good yields .


Physical and Chemical Properties Analysis

This compound is a powder . The compound is stored at 4 degrees Celsius .

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

This compound is a derivative of pyrrole, which is a basic structure in many biologically active compounds

Mode of Action

Pyrrole derivatives are known to interact with various biological targets through different mechanisms . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Pyrrole derivatives are involved in a wide range of biochemical pathways

Result of Action

As a pyrrole derivative, it may have potential biological activities , but specific effects need to be confirmed through experimental studies.

Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h5H,2-3H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUDIAWJUMPFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715399
Record name 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38228-01-2
Record name NSC19503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 2
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 3
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 4
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 5
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 6
5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

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